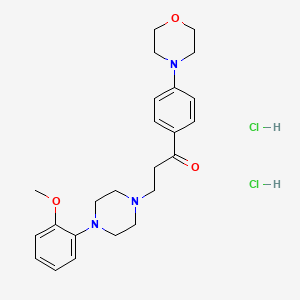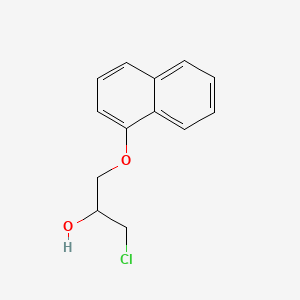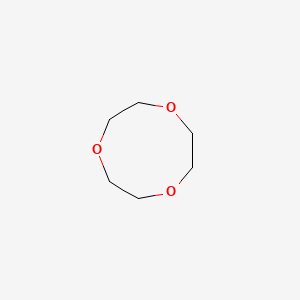
1,4,7-Trioxonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-crown-3 is a crown ether and a saturated organic heteromonocyclic parent.
Wissenschaftliche Forschungsanwendungen
Molecular and Electronic Structure
The molecular structure of 1,4,7-trioxonane has been optimized using ab initio molecular orbital studies. These studies revealed that the crown form of 1,4,7-trioxonane is energetically preferred, showing little resonance energy and a classical nature. Such research is essential for understanding the fundamental properties of 1,4,7-trioxonane, contributing to its potential applications in various fields including material science and molecular engineering (Palmer & Nisbet, 1980).
Antimalarial Action
1,4,7-Trioxonane derivatives, particularly 1,2,4-trioxolanes, have shown significant antimalarial properties. Research indicates that these compounds' interactions with ferrous iron play a crucial role in their antimalarial action. Studies using fluorescent chemical probes have helped in understanding the subcellular localization and peroxidative effects of these compounds in malaria parasites, which is vital for developing effective antimalarial therapies (Hartwig et al., 2011).
Synthesis and Stability Studies
The synthesis and stability of 1,4,7-trioxonane and its derivatives have been extensively studied. For instance, research on spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides explored their structure-activity relationship, which is crucial for pharmaceutical development. Such studies help in understanding the physicochemical and toxicological profiles of these compounds, enhancing their application in medicinal chemistry (Dong et al., 2005).
Inhibition Performance in Corrosion Protection
Compounds related to 1,4,7-trioxonane, such as spirocyclopropane derivatives, have been investigated for their inhibition properties in protecting metals like steel in acidic solutions. Such studies are valuable in the fields of materials chemistry and corrosion engineering, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Bioremediation of Contaminants
Research into the bioremediation of 1,4-dioxane-contaminated waters has shown promising results. Advances in this area are significant, considering the widespread presence of 1,4-dioxane in various environmental settings and its potential public health risks. Understanding the biodegradation mechanisms of such compounds is crucial for environmental management and remediation efforts (Zhang et al., 2017).
Eigenschaften
CAS-Nummer |
27725-91-3 |
|---|---|
Produktname |
1,4,7-Trioxonane |
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1,4,7-trioxonane |
InChI |
InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 |
InChI-Schlüssel |
RCIDBLLMZGGECJ-UHFFFAOYSA-N |
SMILES |
C1COCCOCCO1 |
Kanonische SMILES |
C1COCCOCCO1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



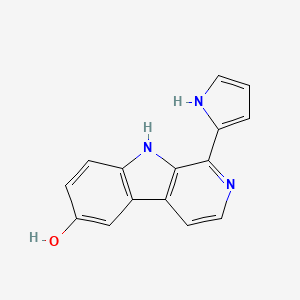
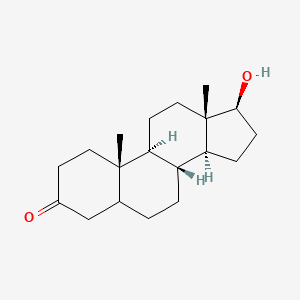
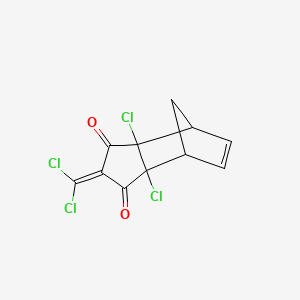
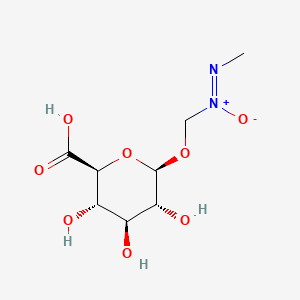
![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
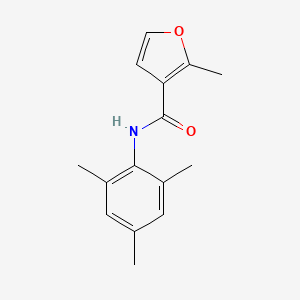
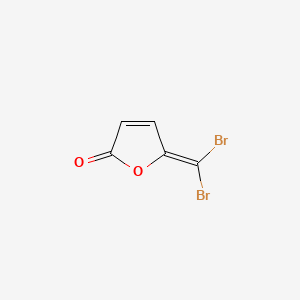
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)
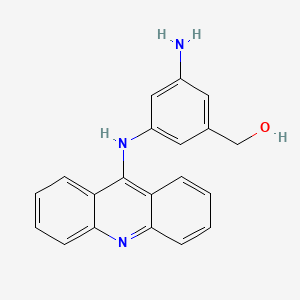
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)
